Bisphenol A bis(chloroformate)

Vue d'ensemble

Description

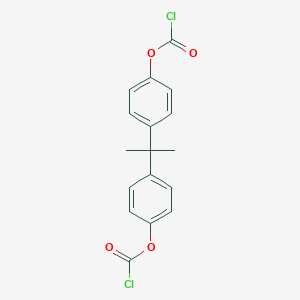

Bisphenol A bis(chloroformate) is an organic compound with the molecular formula C₁₇H₁₄Cl₂O₄ and a molecular weight of 353.20 g/mol . It is a derivative of Bisphenol A, where two chloroformate groups are attached to the aromatic rings. This compound is primarily used in the synthesis of polycarbonates and other polymers, which are essential in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bisphenol A bis(chloroformate) is synthesized by reacting Bisphenol A with phosgene in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process . The general reaction is as follows:

Bisphenol A+2Phosgene→Bisphenol A bis(chloroformate)+2HCl

Industrial Production Methods: In industrial settings, the production of Bisphenol A bis(chloroformate) involves continuous flow reactors to ensure efficient mixing and temperature control. The use of phosgene, a toxic gas, necessitates stringent safety measures and specialized equipment to prevent exposure and environmental contamination .

Types of Reactions:

Substitution Reactions: Bisphenol A bis(chloroformate) undergoes nucleophilic substitution reactions where the chloroformate groups are replaced by nucleophiles such as alcohols, amines, or thiols.

Polymerization Reactions: It is used as a monomer in the polymerization process to form polycarbonates and other polymers.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Bases such as pyridine or triethylamine are often used to catalyze the reactions.

Major Products:

Polycarbonates: Formed by the reaction of Bisphenol A bis(chloroformate) with diols.

Urethanes: Formed by the reaction with amines.

Applications De Recherche Scientifique

Scientific Research Applications

-

Polymer Synthesis

- BPA-BCF is primarily utilized as a monomer in the synthesis of polycarbonates through interfacial polycondensation. This method allows for the creation of diverse polycarbonate structures with tailored properties, making it valuable in industries requiring durable and heat-resistant materials .

- The incorporation of functional groups into polycarbonates can significantly alter their physical properties. For instance, introducing fluorine-containing groups has been shown to reduce hydrocarbon sorption by 4-6 wt% compared to conventional polycarbonates.

-

Biological Research

- Studies have indicated that BPA-BCF can affect cellular processes. For example, it has been investigated for its role in the differentiation of 3T3-L1 cells into adipocytes, suggesting potential implications in metabolic research .

- Research on related compounds like Bisphenol A has highlighted its estrogenic effects, raising concerns about its impact on hormone-mediated processes in both reproductive and non-reproductive systems .

- Medical Applications

- Industrial Uses

Case Study 1: Polycarbonate Synthesis

A study demonstrated the successful synthesis of multibranched polycarbonates using BPA-BCF as a monomer. By employing hemi-telechelic polystyrene macromonomers with dihydroxyphenyl end-groups, researchers were able to incorporate uniform polystyrene side-groups into the polycarbonate backbone, enhancing material properties for specific applications like impact resistance and flexibility.

Case Study 2: Biological Impact Assessment

In a controlled laboratory setting, researchers treated 3T3-L1 cells with BPA-BCF to assess its effects on adipogenesis. The study found that exposure led to increased lipid accumulation and expression of adipocyte-specific genes, indicating that BPA-BCF may play a role in metabolic disorders linked to obesity .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Polymer Synthesis | Monomer for polycarbonate production | Tailored properties through functional group incorporation |

| Biological Research | Effects on cellular differentiation | Influences adipocyte formation; potential metabolic implications |

| Medical Applications | Building block for drug delivery systems | Biocompatibility enables use in medical devices |

| Industrial Uses | Production of coatings, adhesives, and sealants | High thermal stability; critical for automotive and electronic industries |

Mécanisme D'action

Bisphenol A bis(chloroformate) exerts its effects primarily through its reactivity with nucleophiles. The chloroformate groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in polymerization reactions to create polycarbonates and other polymers . The molecular targets include hydroxyl, amino, and thiol groups in the reacting molecules .

Comparaison Avec Des Composés Similaires

Bisphenol A: The parent compound, used widely in the production of polycarbonates and epoxy resins.

Bisphenol F: Similar to Bisphenol A but with different substituents on the aromatic rings, used in epoxy resins.

Bisphenol S: Another analog with sulfone groups, used as a substitute for Bisphenol A in some applications.

Uniqueness: Bisphenol A bis(chloroformate) is unique due to its dual chloroformate groups, which provide high reactivity and versatility in forming various polymers and other compounds. This makes it particularly valuable in the synthesis of high-performance materials .

Activité Biologique

Bisphenol A bis(chloroformate) (BPA-bisCF) is a derivative of bisphenol A (BPA), a widely studied compound due to its endocrine-disrupting properties. This article delves into the biological activity of BPA-bisCF, exploring its implications in various biological systems, including its effects on cell proliferation, differentiation, and potential toxicity.

Chemical Structure and Properties

Bisphenol A bis(chloroformate) is characterized by its structure, which includes two chloroformate groups attached to the BPA backbone. The chemical formula is , and it has a melting point of 90-92 °C. This compound is primarily used in the synthesis of polycarbonates and as a coupling reagent in polymer chemistry .

Cell Proliferation and Differentiation

Research indicates that BPA-bisCF may exhibit similar biological activities to BPA, particularly in affecting cell proliferation and differentiation. For instance, studies have shown that BPA can inhibit cell proliferation in various cell lines, including osteosarcoma cells. Specifically, a study demonstrated that treatment with BPA reduced DNA content and the number of proliferating cells in murine LM8 osteosarcoma cells. The inhibition was linked to a decrease in CDC42 expression, which is crucial for cell motility and morphology .

Table 1: Effects of BPA on Cell Proliferation

| Cell Type | Treatment (μM) | DNA Content Reduction (%) | Morphological Changes |

|---|---|---|---|

| LM8 Osteosarcoma | 80 | Significant | From cuboidal to spindle-shaped |

| 3T3-L1 Adipocytes | 10 | Increased | Enhanced lipid accumulation |

Adipogenic Effects

BPA-bisCF's influence on adipogenesis has also been noted. In 3T3-L1 preadipocytes, BPA has been shown to accelerate differentiation into adipocytes through activation of the PI3K/Akt signaling pathway. This leads to increased triacylglycerol accumulation and expression of adipocyte-specific genes . Similar effects are expected from BPA-bisCF due to its structural similarity.

Table 2: Adipogenic Effects of BPA

| Treatment Duration (days) | Triacylglycerol Accumulation (%) | Gene Expression (LPL, aP2) |

|---|---|---|

| 6 | Significant Increase | Upregulated |

Endocrine Disruption Potential

The endocrine-disrupting potential of BPA-bisCF has been a subject of investigation. Studies suggest that compounds structurally related to BPA can exhibit similar endocrine activities. A systematic review identified several analogues with biological activities comparable to BPA, indicating that BPA-bisCF may have similar effects on hormonal pathways .

Case Studies on Human Exposure

A case-control study highlighted the association between urinary BPA levels and obesity in children, suggesting that higher exposure could correlate with increased adiposity . While specific data on BPA-bisCF is limited, its relationship with BPA raises concerns regarding its potential health impacts.

Propriétés

IUPAC Name |

[4-[2-(4-carbonochloridoyloxyphenyl)propan-2-yl]phenyl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O4/c1-17(2,11-3-7-13(8-4-11)22-15(18)20)12-5-9-14(10-6-12)23-16(19)21/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCQWOKHLEYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)Cl)C2=CC=C(C=C2)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29566-46-9 | |

| Record name | Carbonochloridic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29566-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062105 | |

| Record name | Carbonochloridic acid, (1-methylethylidene)di-4,1-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2024-88-6 | |

| Record name | C,C′-[(1-Methylethylidene)di-4,1-phenylene] dicarbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A dichloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, (1-methylethylidene)di-4,1-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylidenedi-p-phenylene bis(chloroformate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A DICHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9Q8926A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Bisphenol A bis(chloroformate) as discussed in the research papers?

A1: Bisphenol A bis(chloroformate) acts as a key monomer in synthesizing polycarbonates via interfacial polycondensation. [, ] This process involves reacting the compound with various bisphenols, leading to the formation of diverse polycarbonate structures.

Q2: How does incorporating fluorine-containing groups into polycarbonates synthesized with Bisphenol A bis(chloroformate) affect the material's properties?

A2: Research indicates that introducing fluorine-containing groups, specifically through the use of carbofunctional oligo(α,ω-bisphenoxytrifluoropropyl(methyl)siloxanes, within the polycarbonate structure leads to a significant decrease in hydrocarbon sorption. [, ] This modification results in a 4-6 wt % reduction in hydrocarbon uptake compared to conventional poly(carbonate-block-dimethylsiloxanes), which exhibit a 60 wt % sorption. [] This alteration is particularly relevant for applications where controlling hydrocarbon interaction is crucial.

Q3: Can Bisphenol A bis(chloroformate) be used to create polycarbonates with complex architectures?

A3: Yes, the research demonstrates the use of Bisphenol A bis(chloroformate) in synthesizing multibranched polycarbonates. [] By employing hemi-telechelic polystyrene macromonomers with a dihydroxyphenyl end-group, researchers successfully incorporated uniform polystyrene side-groups into the polycarbonate backbone. This ability to create complex architectures expands the potential applications of these materials.

Q4: Are there studies investigating the compatibility of Bisphenol A bis(chloroformate) with other elements like silicon or germanium in polycarbonate synthesis?

A4: While the provided research papers don't delve into specific details, one abstract mentions the synthesis and characterization of polycarbonates derived from diphenols containing silicon or germanium. [] This suggests ongoing research exploring the incorporation of these elements into polycarbonate structures, potentially opening avenues for materials with tailored properties.

Q5: What analytical techniques are typically employed to characterize polycarbonates synthesized using Bisphenol A bis(chloroformate)?

A5: The research highlights the use of Differential Scanning Calorimetry (DSC) to analyze the thermal properties of the synthesized multibranched polycarbonates. [] DSC measurements revealed two distinct glass transition temperatures, indicating phase-separated morphology within the bulk film. This emphasizes the importance of employing analytical techniques to understand the structure-property relationships in these materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.